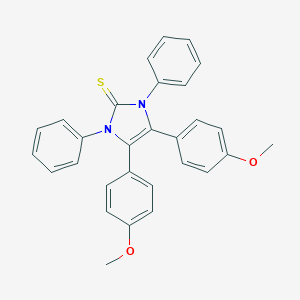
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione, also known as BMDIMT, is a compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.
Wirkmechanismus
The mechanism of action of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is not fully understood. However, it has been suggested that 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione may act as a chelating agent, binding to metal ions and forming stable complexes. The resulting complexes may have unique properties that could be exploited for scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione have not been extensively studied. However, it has been shown that 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is not toxic to cells at concentrations up to 100 μM. This property of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione makes it a potential candidate for use in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in lab experiments include its high yield and ease of purification. 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is also relatively easy to synthesize, making it an attractive candidate for use in scientific research. However, the limitations of using 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in lab experiments include its limited solubility in water and the lack of information on its long-term stability.
Zukünftige Richtungen
There are several future directions for research on 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione. One potential direction is the development of new synthetic methods for 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione that could improve its solubility and stability. Another potential direction is the study of the properties of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione complexes with other metal ions, which could lead to the development of new fluorescent probes for the detection of metal ions. Additionally, the use of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione in cell-based assays could be explored further, with the aim of identifying new biological targets for scientific research.
Conclusion:
In conclusion, 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied. Further research on 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione could lead to the development of new fluorescent probes for the detection of metal ions and the identification of new biological targets for scientific research.
Synthesemethoden
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has been synthesized using various methods, including the reaction of 4-methoxybenzaldehyde, benzil, and thiourea in the presence of a catalyst. Another method involves the reaction of 4-methoxybenzaldehyde, acetophenone, and thiourea in the presence of a catalyst. The yield of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione obtained using these methods is high, and the compound is relatively easy to purify.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions. 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of 4,5-bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazole-2-thione makes it a potential candidate for use in the detection of copper ions in biological samples.
Eigenschaften
Molekularformel |
C29H24N2O2S |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4,5-bis(4-methoxyphenyl)-1,3-diphenylimidazole-2-thione |
InChI |
InChI=1S/C29H24N2O2S/c1-32-25-17-13-21(14-18-25)27-28(22-15-19-26(33-2)20-16-22)31(24-11-7-4-8-12-24)29(34)30(27)23-9-5-3-6-10-23/h3-20H,1-2H3 |
InChI-Schlüssel |
FAAUQAMXGFMBOP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)